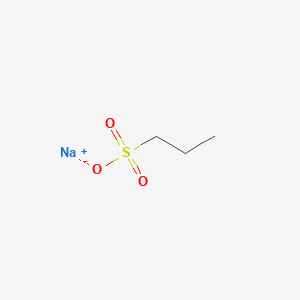
Azidopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidopyrimidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic organic compound that contains a pyrimidine ring and an azide group. Azidopyrimidine has been extensively studied for its diverse range of applications, including in the fields of medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of azidopyrimidine is dependent on its specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression. In biochemistry, it is used as a tool for labeling biomolecules and for studying protein-protein interactions. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Biochemische Und Physiologische Effekte
Azidopyrimidine has been shown to have various biochemical and physiological effects depending on its specific application. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression. In biochemistry, it is used as a tool for labeling biomolecules and for studying protein-protein interactions. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
Azidopyrimidine has several advantages and limitations for lab experiments. One advantage is its versatility and potential applications in various scientific fields. Another advantage is its relatively simple synthesis method. However, one limitation is its potential toxicity and safety concerns, which must be carefully considered when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of azidopyrimidine. In medicinal chemistry, further research is needed to determine its potential as a drug candidate for the treatment of various diseases. In biochemistry, further research is needed to explore its potential applications as a tool for studying protein-protein interactions and for labeling biomolecules. In materials science, further research is needed to explore its potential applications in the development of new materials with unique properties.
In conclusion, azidopyrimidine is a versatile and unique compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been extensively studied for its diverse range of applications. Further research is needed to explore its potential as a drug candidate, as a tool for studying protein-protein interactions, and in the development of new materials with unique properties.
Synthesemethoden
The synthesis of azidopyrimidine can be achieved through various methods, including the reaction of pyrimidine with sodium azide or the reaction of 2,4-dichloropyrimidine with sodium azide. The latter method is more commonly used and involves the reaction of 2,4-dichloropyrimidine with sodium azide in the presence of a catalyst such as copper (I) iodide.
Wissenschaftliche Forschungsanwendungen
Azidopyrimidine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and bacterial infections. In biochemistry, it has been used as a tool for studying protein-protein interactions and for labeling biomolecules. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
10597-58-7 |
|---|---|
Produktname |
Azidopyrimidine |
Molekularformel |
C14H16N6O |
Molekulargewicht |
284.32 g/mol |
IUPAC-Name |
4-azido-5-(2-ethoxyethyl)-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16N6O/c1-2-21-9-8-11-12(10-6-4-3-5-7-10)17-14(15)18-13(11)19-20-16/h3-7H,2,8-9H2,1H3,(H2,15,17,18) |
InChI-Schlüssel |
PTJCLAIGBFSXGG-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(N=C1N=[N+]=[N-])N)C2=CC=CC=C2 |
Kanonische SMILES |
CCOCCC1=C(N=C(N=C1N=[N+]=[N-])N)C2=CC=CC=C2 |
Andere CAS-Nummern |
10597-58-7 |
Synonyme |
azidopyrimidine SC-16102 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















